1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Description
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a thiophene ring at the 3-position
Properties
IUPAC Name |
1-ethyl-3-thiophen-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-6-7(10(13)14)9(11-12)8-4-3-5-15-8/h3-6H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUVEPARHBRKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid with hydrazine derivatives under acidic conditions to form the pyrazole ring. The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives share structural similarities.
Pyrazole Derivatives: Compounds such as 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid are structurally related.
Uniqueness: 1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties
Biological Activity
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1247943-11-8) is a heterocyclic compound characterized by a pyrazole ring with an ethyl substituent and a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10N2O2S
- Molecular Weight : 222.27 g/mol
- Structure : The compound features a unique combination of a pyrazole and thiophene ring, which influences its biological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including E. coli and Bacillus subtilis. In vitro tests have revealed promising results in inhibiting the growth of these pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. For example, derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Properties
The anticancer activity of this compound has been investigated in various cancer cell lines. Compounds within this class have been shown to induce apoptosis in cancer cells through mechanisms such as the inhibition of anti-apoptotic proteins. Notably, studies have demonstrated that certain derivatives can significantly reduce cell viability in lung and colon cancer models .
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Cytokine Modulation : It may modulate the expression of cytokines, thereby influencing immune responses.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Thiophene Derivatives | Thiophene | Antimicrobial, anti-inflammatory |
| Pyrazole Derivatives | Pyrazole | Anticancer, analgesic |
The unique combination of thiophene and pyrazole rings in this compound imparts distinct biological properties compared to other derivatives.
Case Studies
Several case studies highlight the efficacy of this compound:
- Anti-inflammatory Study : A recent study demonstrated that a derivative exhibited significant anti-inflammatory effects in animal models, comparable to established NSAIDs.
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that this compound effectively inhibited bacterial growth at low concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
